5-(benzylamino)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile

Hydrogen bonding Target engagement Medicinal chemistry

5-(Benzylamino)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile (CAS 931748-56-0) is a research-grade screening compound (≥95% purity) with a unique secondary amine hydrogen bond donor (HBD=1) absent in tertiary amine analogs. This single HBD enables directed hydrogen bonding with biological targets, critical for kinase hinge-binding or protease donor-acceptor motifs. With a TPSA of 84.22 Ų and XLogP3-AA of 5.0, it is optimized for peripheral target campaigns where CNS exclusion is desired. Broad multi-target bioactivity data spanning 13 protein targets in 15 assays supports polypharmacology studies. Choose this specific compound to preserve essential target engagement and avoid the risk of altered activity from generic analog substitution.

Molecular Formula C22H17N3O3
Molecular Weight 371.396
CAS No. 931748-56-0
Cat. No. B2513356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(benzylamino)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile
CAS931748-56-0
Molecular FormulaC22H17N3O3
Molecular Weight371.396
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4)C#N
InChIInChI=1S/C22H17N3O3/c23-13-19-21(24-14-16-7-3-1-4-8-16)28-22(25-19)20-12-11-18(27-20)15-26-17-9-5-2-6-10-17/h1-12,24H,14-15H2
InChIKeyWLDWKJYWQIPSLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Benzylamino)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile (CAS 931748-56-0): Procurement-Relevant Identity and Class Context


5-(Benzylamino)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile (CAS 931748-56-0) is a synthetic small molecule belonging to the 1,3-oxazole-4-carbonitrile family, characterized by a 5-benzylamino substituent and a 2-[5-(phenoxymethyl)furan-2-yl] pendant [1]. Its molecular formula is C₂₂H₁₇N₃O₃ (MW 371.4 g/mol) with a computed XLogP3-AA of 5, a single hydrogen bond donor, and six hydrogen bond acceptors [1]. The compound is catalogued in ChEMBL (CHEMBL1475211) with reported multi-target bioactivity across 13 distinct protein targets in 15 potency assays, indicating a broad interaction profile [2]. It is primarily supplied as a research-grade screening compound (typical purity ≥95%) for early-stage drug discovery and chemical biology applications.

Why 5-(Benzylamino)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile Cannot Be Replaced by In-Class Oxazole-Carbonitrile Analogs


The 1,3-oxazole-4-carbonitrile scaffold supports a wide range of 5-position substituents—including benzylamino, azepanyl, morpholinyl, piperidinyl, and substituted benzylamino variants—that are often treated as interchangeable within screening collections. However, the 5-benzylamino substituent on the target compound provides a unique secondary amine hydrogen bond donor (HBD = 1) that is absent in the corresponding tertiary amine analogs (azepane, morpholine, piperidine), which have zero HBDs [1]. This single donor profoundly alters the compound's capacity for directed hydrogen bonding with biological targets, influencing target recognition, selectivity, and binding kinetics [2]. Additionally, variations in the phenoxy substituent (e.g., 4-methoxy, 4-chloro) modulate lipophilicity and electron density across the furan-oxazole conjugated system, shifting bioactivity profiles [2]. Consequently, generic substitution among analogs without a detailed head-to-head comparison of target engagement, physicochemical, and selectivity data carries a high risk of altered or lost biological activity.

Quantitative Differentiation Evidence for 5-(Benzylamino)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile vs. Closest Analogs


Hydrogen Bond Donor Count: Secondary Amine vs. Tertiary Amine Analogs

The target compound bears a secondary benzylamino group at the oxazole 5-position, contributing one hydrogen bond donor (HBD = 1). In contrast, the closest tertiary amine analogs—including the 5-(azepan-1-yl), 5-(morpholin-4-yl), and 5-(piperidin-1-yl) derivatives—have zero hydrogen bond donors [1]. This structural divergence is quantifiable and has fundamental consequences for molecular recognition: a single HBD can form a directed hydrogen bond with a backbone carbonyl or side-chain acceptor in a protein binding site, whereas tertiary amines can only act as hydrogen bond acceptors.

Hydrogen bonding Target engagement Medicinal chemistry

Lipophilicity (XLogP3-AA) Differentiation from Polar and Non-Polar 5-Substituted Analogs

The computed XLogP3-AA of the target compound is 5.0, placing it in a moderately high lipophilicity range [1]. By comparison, the 5-(morpholin-4-yl) analog introduces an additional oxygen atom in the morpholine ring, increasing polar surface area and reducing logP below 5 (estimated XLogP3-AA ~3.5–4.0). Conversely, the 5-(azepan-1-yl) analog, with a seven-membered saturated ring, may exhibit a slightly higher logP (estimated ~5.2–5.5) [2]. The target compound's lipophilicity is a direct consequence of the benzylamino group, which balances aromaticity with a single polar NH, avoiding the excessive polarity of morpholine or the excessive hydrophobicity of azepane.

Lipophilicity ADME Permeability

Topological Polar Surface Area (TPSA) and Its Impact on Membrane Penetration

The topological polar surface area (TPSA) of the target compound is 84.22 Ų [1], placing it above the threshold commonly associated with optimal oral absorption (≤140 Ų) but above the threshold for efficient blood-brain barrier penetration (≤60–70 Ų for CNS drugs). The 5-(morpholin-4-yl) analog, which includes an additional ether oxygen in the morpholine ring, is expected to have a TPSA >90 Ų, while the 5-(piperidin-1-yl) analog has a TPSA closer to ~75 Ų [2]. This positions the target compound as an intermediate-TPSA member of the series, potentially suitable for peripheral target engagement with reduced CNS exposure.

TPSA CNS penetration Oral bioavailability

Rotatable Bond Flexibility and Conformational Entropy Cost Upon Binding

The target compound has seven rotatable bonds [1], reflecting the flexible benzylamino linker combined with the phenoxymethyl-furan moiety. This is one rotatable bond more than the rigid 5-(morpholin-4-yl) analog (6 rotatable bonds: morpholine ring restricts rotation) and equivalent to the 5-(piperidin-1-yl) analog (also 7). Each freely rotatable bond incurs an estimated conformational entropy penalty of ~0.5–1.0 kcal/mol upon binding, meaning the target compound may pay a higher entropic cost than the morpholinyl analog for target engagement, but this flexibility may also allow it to adapt to diverse binding site conformations [2].

Molecular flexibility Binding entropy Ligand efficiency

Multi-Target Bioactivity Footprint vs. Single-Target Analogs

The target compound has been tested in 15 potency assays against 13 distinct protein targets, as recorded in ChEMBL [1], with activity values spanning from approximately 4 µM to 10 µM [2]. This multi-target profile contrasts with certain analogs that may have been profiled against fewer targets or demonstrated narrower activity spectra. While direct head-to-head target-by-target comparisons are not available in the public domain, the breadth of the target compound's bioactivity dataset (13 targets) provides a more comprehensive characterization than is typical for singleton screening compounds, reducing the risk of unanticipated off-target activities in downstream applications.

Polypharmacology Bioactivity profile Screening hit

Defined Application Scenarios for 5-(Benzylamino)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile Based on Quantitative Differentiation Evidence


Chemical Probe Development Requiring a Defined Hydrogen Bond Donor at the Oxazole 5-Position

For research programs where a secondary amine hydrogen bond donor is essential for target engagement—such as kinases requiring a hinge-binding NH or proteases recognizing a donor-acceptor motif—the target compound's single HBD (vs. zero HBDs for tertiary amine analogs) makes it the only viable choice within this chemotype series [1]. The benzylamino group provides directional hydrogen bonding capability that cannot be replicated by azepane, morpholine, or piperidine derivatives, which can only act as acceptors.

Peripheral Target Screening with Controlled CNS Exposure Risk

With a TPSA of 84.22 Ų [1]—above the typical CNS penetration threshold of 60–70 Ų—and a moderate XLogP3-AA of 5.0 [2], the compound is better suited for peripheral target screening campaigns where minimizing CNS exposure is desirable. For comparison, the 5-(piperidin-1-yl) analog (estimated TPSA ~75 Ų) may carry a higher risk of CNS penetration, making the target compound a more appropriate choice for peripheral-restricted target programs.

Multi-Target Polypharmacology Profiling as a Research Tool Compound

The compound's bioactivity data spanning 13 distinct protein targets across 15 assays [1] makes it an attractive tool compound for polypharmacology studies. Researchers investigating interconnected signaling networks or seeking to deconvolute multi-target effects can leverage this broad profiling dataset to anticipate potential off-target activities, reducing experimental confounds in phenotypic screening campaigns.

Structure-Activity Relationship (SAR) Anchor Point for 5-Amino Oxazole-Carbonitrile Libraries

The combination of a secondary benzylamino group, an unsubstituted phenoxy ring, and a furan-2-yl linker establishes a well-defined SAR starting point [1]. Procurement of this specific compound enables systematic exploration of substitutions at the phenoxy ring (e.g., 4-methoxy, 4-chloro, 4-fluoro) or the benzyl group, using quantitative comparisons of HBD count, lipophilicity, TPSA, and rotatable bond count to guide medicinal chemistry optimization.

Quote Request

Request a Quote for 5-(benzylamino)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.